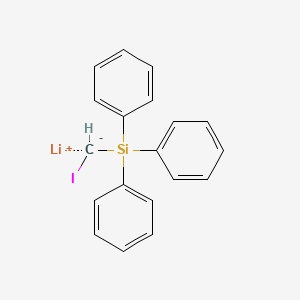
Lithium iodo(triphenylsilyl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium iodo(triphenylsilyl)methanide is an organolithium compound that has garnered interest in the field of organometallic chemistry. This compound is known for its unique reactivity and stability, making it a valuable reagent in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium iodo(triphenylsilyl)methanide can be synthesized through a metal-halogen exchange reaction. This involves the reaction of triphenylsilyl iodide with lithium metal in an appropriate solvent, such as diethyl ether or tetrahydrofuran. The reaction is typically carried out at low temperatures to ensure the stability of the organolithium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium iodo(triphenylsilyl)methanide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form larger organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and electrophiles. The reactions are typically carried out in inert atmospheres, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new organolithium compound, while in addition reactions, the product will be a new carbon-carbon bonded compound .
Applications De Recherche Scientifique
Lithium iodo(triphenylsilyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form new carbon-carbon bonds and in the preparation of complex organometallic compounds.
Biology: It can be used in the synthesis of biologically active molecules and in the study of reaction mechanisms involving organolithium compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium triphenylmethyl: Similar in structure but lacks the iodo group, leading to different reactivity.
Lithium phenyl: A simpler organolithium compound with different reactivity and stability.
Lithium tert-butyl: Another organolithium compound with distinct reactivity due to the presence of the tert-butyl group
Uniqueness
Lithium iodo(triphenylsilyl)methanide is unique due to the presence of the iodo group, which enhances its reactivity and allows for specific types of reactions that are not possible with other organolithium compounds. This makes it a valuable reagent in synthetic chemistry .
Propriétés
| 90158-99-9 | |
Formule moléculaire |
C19H16ILiSi |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
lithium;iodomethyl(triphenyl)silane |
InChI |
InChI=1S/C19H16ISi.Li/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-16H;/q-1;+1 |
Clé InChI |
RQPBRBKZHCGPRC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)[Si]([CH-]I)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/no-structure.png)
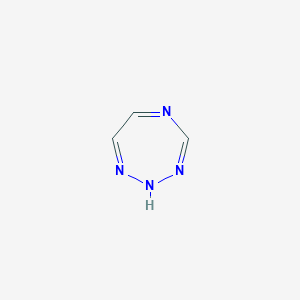
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
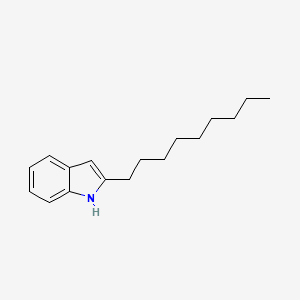
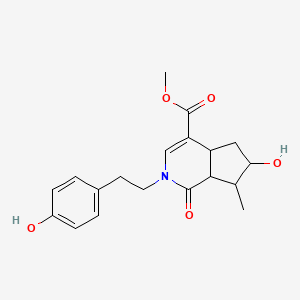

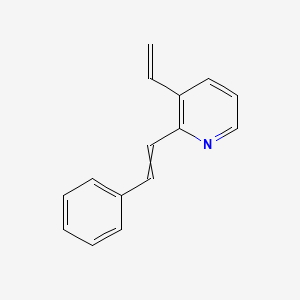
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
